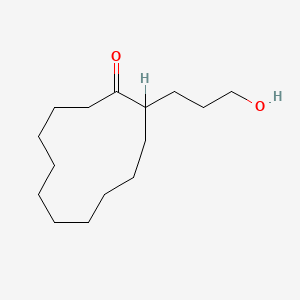

2-(3-Hydroxypropyl)cyclododecanone

Overview

Description

2-(3-Hydroxypropyl)cyclododecanone (C₁₅H₂₈O₂) is a cyclododecanone derivative featuring a hydroxypropyl substituent at the 2-position of the 12-membered cyclic ketone. It serves as a critical intermediate in synthesizing macrolide antibiotics, particularly erythromycin derivatives . The compound is synthesized via a multi-step process:

Formation of the pyrrolidine enamine of cyclododecanone (C₁₂H₂₂O, MW 182.305 g/mol) .

Reaction with ethyl acrylate to introduce the propyl chain.

Lithium aluminum hydride (LiAlH₄) reduction to yield the final hydroxypropyl-substituted product .

Its molecular weight is approximately 240.36 g/mol (calculated as C₁₅H₂₈O₂), with enhanced polarity compared to cyclododecanone due to the hydroxyl group. This structural modification impacts solubility, reactivity, and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Hydroxypropyl)cyclododecanone, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via the pyrrolidine enamine method. Cyclododecanone (11) is first converted to its pyrrolidine enamine, which reacts with ethyl acrylate under Michael addition conditions. The intermediate undergoes lithium aluminum hydride (LiAlH₄) reduction to yield this compound (12). Key parameters include strict anhydrous conditions during enamine formation, controlled temperature (0–5°C for Michael addition), and stoichiometric excess of LiAlH₄ to ensure complete reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the hydroxypropyl substitution pattern and cyclododecanone backbone. Conformational analysis via H-H NOESY can resolve spatial proximity of substituents.

- X-ray Diffraction : Single-crystal X-ray analysis reveals the [3333]-square conformation of the cyclododecanone ring, which is stabilized by intramolecular hydrogen bonding between the hydroxypropyl group and the ketone oxygen .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.

Q. What role does this compound play in macrolide antibiotic synthesis?

The compound serves as a precursor in constructing the erythromycin macrolide scaffold. Its hydroxypropyl side chain mimics the C9–C11 segment of erythromycin, enabling stereocontrolled functionalization for lactone ring formation. This application underscores its utility in medicinal chemistry for antibiotic analog development .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in macrocyclization reactions?

The [3333]-square conformation of the cyclododecanone ring (observed in both solution and crystal states) imposes steric constraints that dictate regioselectivity during macrocyclization. Computational modeling (e.g., molecular mechanics) paired with experimental kinetics can identify transition states where the hydroxypropyl group acts as a directing moiety. Steric hindrance from the rigid ring structure may favor endo-trig cyclization pathways .

Q. What factors govern the reduction selectivity of 2-substituted cyclododecanones to trans-1,2-disubstituted cyclododecanes?

Studies show that reducing agents (e.g., NaBH₄, LiAlH₄) and temperature modulate stereoselectivity. For example, LiAlH₄ at −78°C preferentially yields trans-1,2-disubstituted products due to axial attack on the ketone, while elevated temperatures favor equatorial attack and cis isomers. Solvent polarity (e.g., THF vs. Et₂O) further fine-tunes selectivity by stabilizing specific transition states .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies often arise from conformational polymorphism or solvent-dependent shifts. Strategies include:

- Cross-validation : Compare NMR data across solvents (CDCl₃, DMSO-d₆) to assess hydrogen bonding effects.

- Dynamic NMR : Variable-temperature H NMR can reveal rotameric equilibria affecting peak splitting.

- Database Mining : Use SciFinder or Reaxys to aggregate and contrast literature data, filtering by experimental conditions .

Q. What are the emerging pharmacological applications of this compound derivatives, and how are their biological activities assessed?

Derivatives such as N-(3-hydroxypropyl)oxalamides exhibit potential as kinase inhibitors or antiviral agents. Biological assays include:

- Enzyme Inhibition : Fluorescence polarization assays to measure IC₅₀ values against target kinases.

- Cellular Uptake : Radiolabeled analogs tracked via LC-MS to evaluate membrane permeability.

- In Vivo Efficacy : Xenograft models for antitumor activity, with pharmacokinetic profiling (e.g., half-life, bioavailability) .

Q. Methodological Guidance

- Handling Precautions : Use anhydrous gloves (nitrile or neoprene) and tightly sealed goggles due to the compound’s hygroscopicity and potential irritancy .

- Data Reproducibility : Document solvent purity, catalyst batches, and reaction vessel geometry (e.g., round-bottom vs. Schlenk flasks) to minimize variability.

- Computational Tools : Employ Gaussian or ORCA for DFT calculations to predict reaction pathways and validate experimental outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Hydroxypropyl)cyclododecanone with structurally or functionally related compounds:

Key Observations:

- Polarity: The hydroxypropyl group in this compound increases polarity compared to cyclododecanone, though less than polyhydroxylated compounds like ethyl 3,4,5-trihydroxybenzoate.

- Solubility: Cyclododecanone derivatives are generally lipophilic, but the hydroxyl group may improve solubility in polar solvents. For comparison, valganciclovir HCl (a structurally unrelated compound) has a solubility of 70 mg/mL in water due to its hydrophilic nature .

- Reactivity: The cyclic ketone in this compound enables nucleophilic additions, while the hydroxyl group facilitates esterification or etherification reactions.

Preparation Methods

Synthetic Routes for 2-(3-Hydroxypropyl)cyclododecanone

Alkylation of Cyclododecanone

The primary method involves alkylating cyclododecanone with 3-hydroxypropyl groups. This is achieved via Michael addition or Grignard reagent-based approaches :

-

Michael Addition : Cyclododecanone reacts with acrolein derivatives under basic conditions to form a β-keto aldehyde intermediate, which is subsequently reduced to the hydroxypropyl moiety. A patent by DE69028755T2 describes this method using glacial acetic acid and sulfuric acid as catalysts, yielding 80% of the target compound after hydrogen peroxide-mediated oxidation.

-

Grignard Reagent : Cyclododecanone is treated with 3-hydroxypropylmagnesium bromide in anhydrous tetrahydrofuran (THF). The reaction proceeds at −78°C, followed by aqueous workup to isolate the product .

Catalytic Epoxidation and Rearrangement

A novel approach from KR20210050924A involves epoxidizing cyclododecene with hydrogen peroxide in the presence of a tungsten-phosphoric acid catalyst. The resulting epoxide undergoes acid-catalyzed rearrangement to form cyclododecanone, which is further functionalized via hydroxypropylation. This method achieves a 53.4% overall yield under optimized conditions .

Mannich Reaction-Based Synthesis

Optimization of Reaction Conditions

Catalyst Systems

-

Tungsten-Phosphoric Acid Catalysts : Employed in epoxidation steps, these catalysts enhance regioselectivity and reduce side reactions .

-

Raney Nickel : Used in hydrogenation steps to reduce unsaturated intermediates, achieving >90% conversion efficiency .

Solvent and Temperature Effects

-

Glacial Acetic Acid : Optimal for Michael additions, providing a polar aprotic environment that stabilizes intermediates .

-

t-Butanol/Water Mixtures : Improve solubility of cyclododecanone derivatives during oxidation, as reported in Green Chemistry studies .

Data Tables: Key Reaction Parameters

Table 1. Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Michael Addition | H₂SO₄, H₂O₂ | 0–7 | 80 | |

| Grignard Alkylation | THF, MgBr | −78 | 65 | |

| Epoxidation-Rearrangement | Tungstophosphoric acid | 82 | 53.4 | |

| Mannich Reaction | Dimethylamine | 25 | 70 |

Table 2. Physical Properties of this compound

Properties

CAS No. |

32539-82-5 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)cyclododecan-1-one |

InChI |

InChI=1S/C15H28O2/c16-13-9-11-14-10-7-5-3-1-2-4-6-8-12-15(14)17/h14,16H,1-13H2 |

InChI Key |

WPUUQDHXECKYPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)CCCO |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.